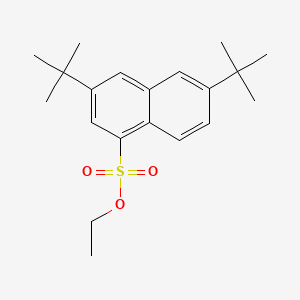
carbonothioic O,S-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonothioic O,O-acid is a carbonothioic acid and a one-carbon compound. It is a tautomer of a carbonothioic O,S-acid.
Scientific Research Applications
Pyrolytic Preparation and Analysis
Carbonothioic O,S-acid, a sulfur analogue of carbonic acid, has been explored for its potential in atmospheric and biochemical contexts. The pyrolytic preparation under matrix isolation conditions, aiming to synthesize carbonothioic O,O-acid (monothiocarbonic acid), involved high vacuum flash pyrolysis (HVFP) of O,S-di-tert-butyl carbonothioate. This process, however, resulted in by-products like isobutene, CO2, and tert-buthylthiol, with S-tert-butyl O-hydrogen carbonothioate as a likely product at lower pyrolysis temperatures. Computational analyses were employed to understand the pyrolysis pathways and the challenges in observing carbonothioic acids through the selected pyrolysis path (Niedek, Wagner, & Schreiner, 2017).
Spectroscopic Characterization
The spectroscopic characterization of compounds related to carbonothioic acid involves analyzing i.r. and Raman spectra. The study of potassium salts of carbonic acid esters and carbonothioic acid o-esters through these spectroscopic methods has contributed to the assignment of fundamentals based on approximate normal coordinate analyses and Raman polarization data, enhancing the understanding of these compounds' molecular structures and interactions (Mattes & Scholten, 1975).
Surface Functionalization and Adsorption Studies
Research into the surface analytical characterization and functionalization of carbon materials, such as carbon fibers and nanotubes, often involves the use of this compound derivatives. These studies focus on the mechanisms of acid oxidation treatments and their effects on the material's surface properties, including the introduction of functional groups that can significantly influence the material's reactivity and adsorption capacity. Such insights are crucial for applications in environmental remediation, catalysis, and advanced material design (Zhang et al., 2008).
Advanced Material Applications
The exploration of carbonothioic acid derivatives extends to the development of advanced materials, such as activated carbon for adsorption processes. Studies have shown how modifications to the surface chemistry of activated carbon, through treatments involving carbonothioic acid derivatives, can enhance its adsorption efficiency for various pollutants, offering promising approaches for water treatment and environmental protection (Wu et al., 2014).
Properties
CAS No. |
10016-32-7 |
|---|---|
Molecular Formula |
CH2O2S |
Molecular Weight |
78.09 g/mol |
IUPAC Name |
carbonothioic O,S-acid |
InChI |
InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3) |
InChI Key |
HDFRDWFLWVCOGP-UHFFFAOYSA-N |
SMILES |
C(=O)(O)S |
Canonical SMILES |
C(=O)(O)S |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
![3-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1204329.png)





